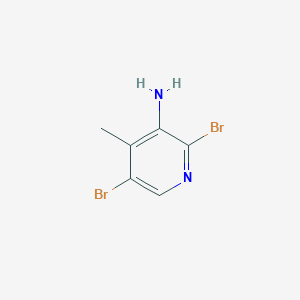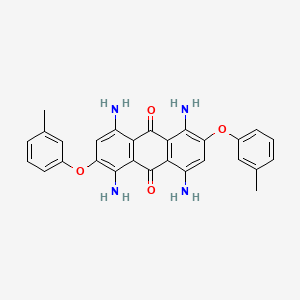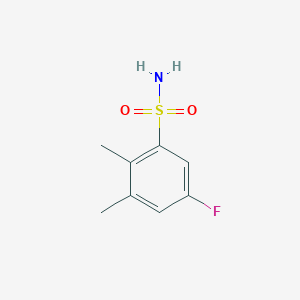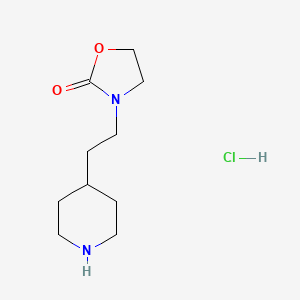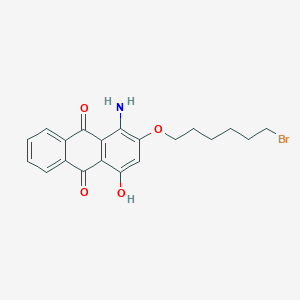
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals. This particular compound features a brominated hexyl ether side chain, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Etherification: The brominated hexyl chain is then reacted with 1-amino-4-hydroxyanthracene-9,10-dione to form the ether linkage. This step often requires a base such as potassium carbonate to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The bromine atom in the hexyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hexyl ethers depending on the nucleophile used.
Scientific Research Applications
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the brominated hexyl ether side chain.
2-Amino-3-((6-bromohexyl)oxy)-1,4-naphthoquinone: Similar structure but with a naphthoquinone core.
1-Bromo-4-hydroxyanthracene-9,10-dione: Contains a bromine atom directly attached to the anthraquinone core.
Uniqueness
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of both the amino and hydroxyl groups on the anthraquinone core, as well as the brominated hexyl ether side chain. This combination of functional groups can enhance its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
60568-88-9 |
|---|---|
Molecular Formula |
C20H20BrNO4 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-amino-2-(6-bromohexoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20BrNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2 |
InChI Key |
JENGXWAMIACLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


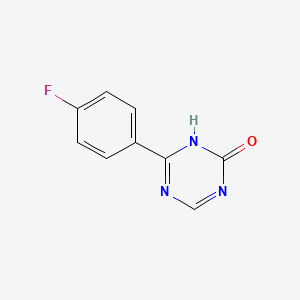
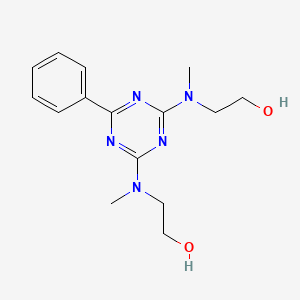
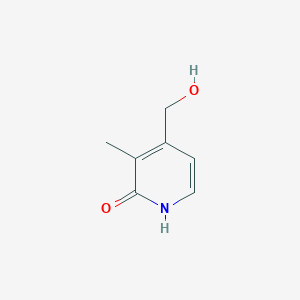
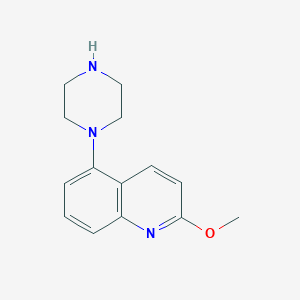
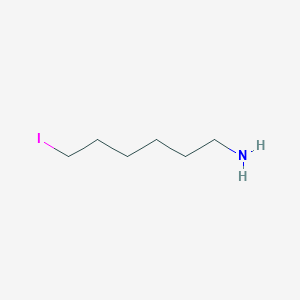
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)

![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
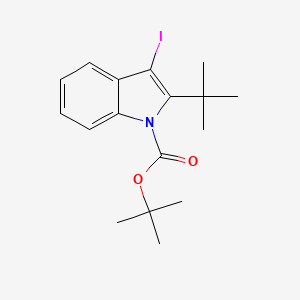
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
